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Compound of Interest

Compound Name: 1,3-Dimethyluracil

Cat. No.: B184088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dimethyluracil (CAS 874-14-

6), a methylated derivative of uracil. This document collates essential physicochemical data,

detailed experimental protocols for its synthesis and analysis of its biological activity, and visual

representations of relevant chemical and biological pathways.

Physicochemical and Spectroscopic Data
1,3-Dimethyluracil is a pyrimidone that is uracil with methyl group substituents at positions 1

and 3. It presents as a white to off-white solid powder or crystal. This compound serves as a

valuable metabolite and a versatile intermediate in organic synthesis.

Physical and Chemical Properties
A summary of the key physicochemical properties of 1,3-Dimethyluracil is presented in the

table below.
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Property Value Source(s)

Molecular Formula C₆H₈N₂O₂

Molecular Weight 140.14 g/mol

Melting Point 119-122 °C

Boiling Point 208.4 ± 23.0 °C at 760 mmHg

Density 1.2 ± 0.1 g/cm³

LogP -0.54

Water Solubility Soluble

Appearance
White to Almost white powder

to crystal

Spectroscopic Data
The structural elucidation of 1,3-Dimethyluracil is supported by various spectroscopic

techniques.

Spectroscopy Data Highlights Source(s)

¹H NMR (600 MHz, Water, pH

7.00)

Shifts [ppm]: 7.59, 5.87, 5.85,

3.40, 3.28

¹³C NMR
Data available from

SpectraBase

Mass Spectrometry (GC-MS) m/z Top Peak: 140

Infrared (IR) Spectroscopy

(KBr Wafer)

The high-frequency carbonyl

stretching mode is assigned to

an in-phase vibration of the

C4=O and the C2=O. The low-

frequency mode is the out-of-

phase vibration of the two

carbonyl groups.
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Synthesis and Experimental Protocols
1,3-Dimethyluracil is a key starting material in the synthesis of various pharmaceutical

compounds, including the respiratory drug theophylline. Its derivatives, such as 1,3-
Dimethyluracil-5-carboxaldehyde and 6-amino-1,3-dimethyluracil, are also important

intermediates in the development of therapeutic agents.

Synthesis of 1,3-Dimethyluracil from Uracil
A common method for the synthesis of 1,3-Dimethyluracil is the methylation of uracil, as

described by Davidson and Baudisch.

Experimental Protocol:

Dissolution: Dissolve uracil in an appropriate solvent.

Methylation: Add a methylating agent (e.g., dimethyl sulfate) to the solution in a stepwise

manner. The reaction is typically performed in the presence of a base to facilitate the

methylation at the N1 and N3 positions.

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography

(TLC).

Work-up: Upon completion, neutralize the reaction mixture and extract the product with a

suitable organic solvent.

Purification: Purify the crude product by recrystallization from a solvent such as hot ethanol

to yield pure 1,3-Dimethyluracil.

Synthesis of 1,3-Dimethyluracil-5-carboxaldehyde via
Vilsmeier-Haack Reaction
This protocol details the formylation of 1,3-Dimethyluracil to produce 1,3-Dimethyluracil-5-

carboxaldehyde.

Experimental Protocol:
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Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride

(POCl₃, 1.1 eq) to N,N-dimethylformamide (DMF, 10 vol). Stir the mixture for 15-30 minutes

to form the Vilsmeier reagent.

Formylation Reaction: Dissolve 1,3-Dimethyluracil (1 equivalent) in anhydrous

Dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

Heating: After the addition is complete, allow the reaction mixture to warm to room

temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.

Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed

ice with vigorous stirring for 1-2 hours.

Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium

bicarbonate solution to a pH of approximately 7-8. Extract the product with DCM.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

recrystallization from ethanol.

Vilsmeier Reagent Formation

Formylation Reaction

N,N-Dimethylformamide (DMF)

Vilsmeier Reagent
(Chloroiminium ion)Reacts with

Phosphorus Oxychloride (POCl₃)

Iminium Salt Intermediate1,3-Dimethyluracil Electrophilic Attack
1,3-Dimethyluracil-5-

carboxaldehyde

Hydrolysis
(Aqueous Work-up)
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Caption: Workflow for the synthesis of 1,3-Dimethyluracil-5-carboxaldehyde.

Biological Activity and Applications
1,3-Dimethyluracil and its derivatives exhibit a range of biological activities, making them

valuable scaffolds in drug discovery.

Carbonic Anhydrase Inhibition
1,3-Dimethyluracil has been shown to inhibit human carbonic anhydrase (hCA) isoforms I and

II.

Isoform Ki (μM)

hCA I 316.2

hCA II 166.4

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is a general method for screening inhibitors of carbonic anhydrase activity, which

can be adapted for 1,3-Dimethyluracil.

Reagent Preparation: Prepare a CA assay buffer, a solution of the CA enzyme, the substrate

(e.g., p-nitrophenyl acetate), and a stock solution of 1,3-Dimethyluracil in a suitable solvent

(e.g., DMSO).

Assay Setup: In a 96-well plate, add the CA assay buffer to wells designated for the enzyme

control, inhibitor sample, and a solvent control.

Inhibitor Addition: Add the 1,3-Dimethyluracil solution to the sample wells and the

corresponding solvent to the solvent control wells. For an inhibitor control, a known CA

inhibitor like acetazolamide can be used. Incubate at room temperature for 10-15 minutes.

Enzyme Addition: Add the CA enzyme solution to all wells except the background control.

Substrate Addition: Initiate the reaction by adding the CA substrate to all wells.
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Measurement: Measure the absorbance at 405 nm in a kinetic mode for a specified period

(e.g., 60 minutes) at room temperature. The rate of p-nitrophenol production is proportional

to the CA activity.

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition by

1,3-Dimethyluracil can be determined by comparing the reaction rate in the sample wells to

the solvent control wells. The Ki value can be determined by performing the assay with

varying concentrations of the inhibitor and substrate.

Role in Drug Development
The 1,3-dimethyluracil core is a versatile scaffold for generating diverse chemical libraries for

drug discovery. Derivatives have shown potential as anticancer, antimicrobial, and antiviral

agents. For example, thiosemicarbazone derivatives of 1,3-Dimethyluracil-5-carboxaldehyde

are proposed to exert anticancer effects by chelating intracellular iron and inhibiting

ribonucleotide reductase, an enzyme critical for DNA synthesis. This can lead to cell cycle

arrest and apoptosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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